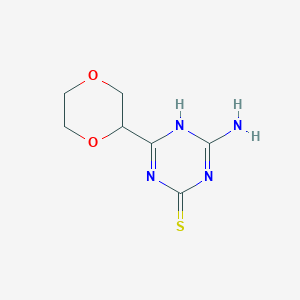

4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol

Description

Properties

Molecular Formula |

C7H10N4O2S |

|---|---|

Molecular Weight |

214.25 g/mol |

IUPAC Name |

2-amino-6-(1,4-dioxan-2-yl)-1H-1,3,5-triazine-4-thione |

InChI |

InChI=1S/C7H10N4O2S/c8-6-9-5(10-7(14)11-6)4-3-12-1-2-13-4/h4H,1-3H2,(H3,8,9,10,11,14) |

InChI Key |

DSODXIGPHKSSBE-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CO1)C2=NC(=S)N=C(N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a dioxane derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Triazine-thiol derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Polarity : The dioxane-containing derivative (C₉H₁₃N₅O₂S) has higher polarity than aryl-substituted analogs (e.g., nitrophenyl or chlorophenyl), favoring solubility in polar solvents like dioxane-water mixtures .

- Reactivity : Thiol groups in all compounds enable disulfide bond formation or metal chelation, but electron-withdrawing substituents (e.g., nitro) reduce nucleophilicity compared to electron-donating groups (e.g., methoxy) .

- Biological Activity : Aryl-substituted analogs (e.g., 3-chlorophenyl) show higher antimicrobial or pesticidal activity due to increased hydrophobicity and membrane penetration .

Biological Activity

4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol is a compound belonging to the triazine family, notable for its unique structural features that include a thiol group and a dioxane moiety. Its molecular formula is C₈H₁₀N₄O₂S, with a molecular weight of 212.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of 4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol is characterized by:

- Triazine Ring : A six-membered heterocyclic structure containing three nitrogen atoms.

- Thiol Group (-SH) : Contributes to the compound's reactivity and potential biological activity.

- Dioxane Moiety : Enhances solubility and may influence biological interactions.

Antimicrobial Activity

Preliminary studies indicate that derivatives of triazines, including 4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol, exhibit promising antimicrobial properties. For example:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 40 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These results suggest that the compound could serve as a viable candidate for developing new antimicrobial agents .

Anticancer Activity

Research has also highlighted the potential anticancer properties of triazine derivatives. For instance, compounds structurally related to 4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol have shown significant activity against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.20 | Inhibition of PI3Kα/mTOR signaling |

| MCF-7 (Breast Cancer) | 1.25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 1.03 | Cell cycle arrest |

These findings indicate that triazine derivatives can effectively target cancer cell proliferation through various mechanisms .

Case Studies

A detailed study on the synthesis and biological evaluation of triazine derivatives revealed that specific modifications to the triazine core can enhance biological activity. In vitro tests demonstrated that certain derivatives exhibited selective inhibition of monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases .

Another case study focused on the synthesis of compounds related to 4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol demonstrated significant cytotoxic effects against melanoma cells with an IC50 value as low as M . This highlights the potential for these compounds in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol, and how can reaction conditions be systematically optimized?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous triazine derivatives are synthesized by reacting trichloro-S-triazine with amino-containing precursors in acetone/NaOH at 0°C, followed by methoxide substitution at room temperature . Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetone), stoichiometry, and reflux duration (4–6 hours). Statistical methods like factorial design (e.g., varying temperature, catalyst concentration) can identify critical parameters .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

- Methodological Answer: Use a combination of -NMR and -NMR to confirm the dioxane and triazine-thiol moieties. Elemental analysis validates stoichiometry, while FT-IR identifies functional groups (e.g., -SH stretch at ~2500 cm). For purity, HPLC with UV detection (λ = 254 nm) is recommended, as used for structurally similar triazole derivatives .

Q. How can researchers address discrepancies in reported solubility or stability data for this compound?

- Methodological Answer: Perform controlled solubility tests in solvents of varying polarity (water, DMSO, ethanol) under standardized conditions (25°C, inert atmosphere). Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Conflicting data may arise from impurities or hydration states; replicate experiments and cross-validate using thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis parameters to maximize yield and minimize byproducts?

- Methodological Answer: Implement a 2 factorial design to test variables like reaction time (4–8 hours), temperature (0–25°C), and molar ratios (1:1 to 1:1.2). Response surface methodology (RSM) can model interactions between factors. For example, a study on triazole synthesis achieved 85% yield by optimizing reflux duration and catalyst loading via central composite design .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding interactions in biological systems?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, revealing nucleophilic sites on the triazine ring. Molecular docking (AutoDock Vina) or molecular dynamics simulations (GROMACS) assess interactions with target proteins. Software like Gaussian or Schrödinger Suite enables virtual screening of derivatives .

Q. How does the dioxane substituent influence the electronic properties of the triazine-thiol core, and what experimental methods validate these effects?

- Methodological Answer: Cyclic voltammetry (CV) measures redox potentials to assess electron-withdrawing/donating effects. UV-Vis spectroscopy tracks shifts in absorption maxima upon substituent modification. X-ray crystallography provides bond-length data, correlating with Hammett constants to quantify electronic impacts. Comparative studies with non-dioxane analogs are critical .

Q. What mechanistic insights can be gained from kinetic studies of the compound’s degradation under oxidative conditions?

- Methodological Answer: Use pseudo-first-order kinetics with hydrogen peroxide or UV light as stressors. Monitor degradation via LC-MS to identify intermediates (e.g., sulfonic acid derivatives). Arrhenius plots (20–50°C) determine activation energy, while Eyring equations elucidate entropy/enthalpy contributions. Mechanistic pathways are validated using isotopic labeling (e.g., -HO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.